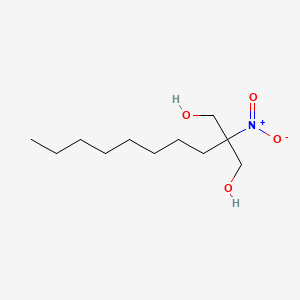
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate is a chemical compound with the molecular formula C7H8NO2+ and a hexafluorophosphate counterion. This compound is known for its unique structure, which includes a pyridinium ion linked to an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate typically involves the reaction of pyridine with chloroacetic acid under basic conditions to form the pyridinium salt. This is followed by the addition of hexafluorophosphoric acid to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism by which 2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins, altering their activity and function. The hexafluorophosphate counterion may also play a role in stabilizing the compound and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Hexafluorophosphoric acid: Similar in having the hexafluorophosphate counterion but differs in its overall structure and properties.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Used in peptide coupling chemistry, similar in having the hexafluorophosphate counterion but used for different applications.
Uniqueness
2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate is unique due to its combination of a pyridinium ion and an acetic acid moiety, which imparts specific chemical reactivity and potential biological activity. Its ability to form stable ionic liquids and its diverse applications in various fields make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C7H8F6NO2P |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
2-pyridin-1-ium-1-ylacetic acid;hexafluorophosphate |
InChI |
InChI=1S/C7H7NO2.F6P/c9-7(10)6-8-4-2-1-3-5-8;1-7(2,3,4,5)6/h1-5H,6H2;/q;-1/p+1 |
Clave InChI |
DNSRJXLXYUHACJ-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=[N+](C=C1)CC(=O)O.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)





